molecular formula C17H19F3N4O3 B6945004 N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B6945004
M. Wt: 384.35 g/mol
InChI Key: JEEUYZDNNVRHFM-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound. It possesses unique structural features that enable it to participate in a variety of chemical reactions and demonstrate versatile applications in scientific research.

Properties

IUPAC Name

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-26-9-14-22-15-6-5-12(8-24(15)23-14)21-16(25)11-3-2-4-13(7-11)27-10-17(18,19)20/h2-4,7,12H,5-6,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUYZDNNVRHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide can be accomplished through a multi-step synthetic route.

  • Formation of the Triazolo[1,5-a]pyridine Core: : Starting from pyridine derivatives, the synthesis involves the cyclization with azide compounds under suitable conditions.

  • Introduction of the Methoxymethyl Group: : Methylation reaction of an intermediate compound using methoxymethyl chloride.

  • Attachment of Trifluoroethoxy Benzamide Moiety: : Introduction of the 2,2,2-trifluoroethoxy group via substitution reactions followed by amide coupling with the previously synthesized core structure.

Industrial Production Methods

In industrial settings, this compound can be synthesized using large-scale organic synthesis techniques. Continuous flow reactors and advanced purification methods are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide can undergo several chemical reactions:

  • Oxidation: : Utilization of oxidizing agents to transform the compound into more oxidized states.

  • Reduction: : Using reducing agents to obtain reduced derivatives of the compound.

  • Substitution: : Introduction of various functional groups by replacing existing ones under appropriate conditions.

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. Conditions vary but typically involve controlling temperature, pressure, and solvent environments to achieve desired transformations.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, often used for further studies or applications.

Scientific Research Applications

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide has wide-ranging applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways.

  • Molecular Targets: : Specific enzymes or receptors that the compound binds to or modulates.

  • Pathways: : Cellular signaling pathways affected by the compound, leading to changes in cellular behavior or function.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structural motifs include:

  • N-[2-(methoxymethyl)-6,7,8-trihydro-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-3-(2,2,2-trifluoroethoxy)benzamide

  • N-[2-(ethoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide

Highlighting Uniqueness

What sets N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide apart is its unique combination of the methoxymethyl and trifluoroethoxy functional groups, conferring it distinct chemical and biological properties that are not observed in its analogs.

That's the lowdown on this compound. Dive deep into the world of molecular wonders!

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